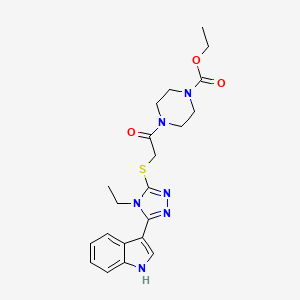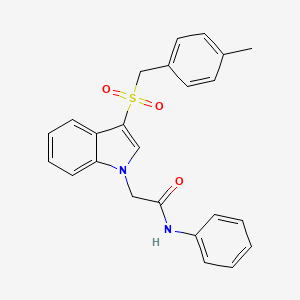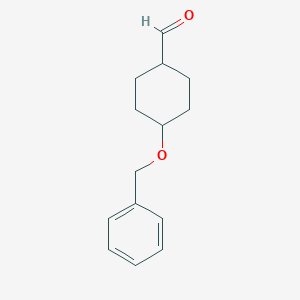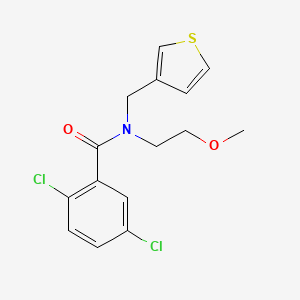![molecular formula C17H17NO5S2 B2428376 (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 681817-45-8](/img/structure/B2428376.png)
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate” is a compound that has been synthesized and tested for anticonvulsant activity . It has shown remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in its mechanism of action .
Synthesis Analysis
The compound was synthesized as part of a series of N-substituted (Z)-5- (benzo [d] [1,3]dioxol-5-ylmethylene)- 2-thioxothiazolidin-4- one derivatives . The synthesis involved a simple condensation method using benzo- [ d ] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of the compound was analyzed using different spectroscopic techniques, such as FT-IR, FT-Raman, NMR ( 1 H, 13 C), Z-scan and NBO . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The compound was part of a series of derivatives that were designed, synthesized, and tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . The compound displayed remarkable anticonvulsant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques. The HOMO–LUMO energy gap established the charge transition contained by the compound . The nonlinear optical susceptibility (χ 3 =\u20091.24\u2009×\u200910 −6 esu), nonlinear refractive index (n 2) and nonlinear optical absorption coefficient (β\u2009=\u20093.84\u2009×\u200910 −5 cm/W) were estimated by Z-scan technique .Aplicaciones Científicas De Investigación
Chemical Sensors and Detection Applications
Lead (Pb2+) Detection: The compound has been employed in the development of a sensitive and selective lead (Pb2+) sensor. Researchers modified a glassy carbon electrode (GCE) with a thin layer of the compound, immobilized using a conducting polymer matrix (Nafion). This electrochemical sensor exhibited remarkable sensitivity, with a calculated sensitivity of 2220.0 pA μM^-1 cm^-2, a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM. The sensor successfully detected Pb2+ in natural samples .
Anticonvulsant Activity
Potential Antiepileptic Properties: Derivatives of this compound were synthesized and evaluated for anticonvulsant activity. Specifically, N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). These investigations aimed to identify potential antiepileptic properties .
Crystallography and Spectroscopy
Structural Characterization: The compound’s crystal structure was analyzed using single-crystal X-ray diffraction (SCXRD). Additionally, various spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, proton (1H) NMR, and carbon (13C) NMR, were employed to characterize its properties .
Mecanismo De Acción
Target of Action
The primary target of the compound (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is the NaV1.1 channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate interacts with the NaV1.1 channel, leading to its inhibition . This inhibition disrupts the normal flow of sodium ions, which in turn affects the generation and propagation of action potentials in neurons .
Biochemical Pathways
The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate affects the sodium ion-dependent signaling pathways . These pathways are crucial for neuronal communication and function. The downstream effects of this disruption can lead to changes in neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate’s action include changes in neuronal excitability and neurotransmission due to the inhibition of the NaV1.1 channel . These changes can lead to anticonvulsant activities, as observed in studies where the compound displayed remarkable anticonvulsant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the NaV1.1 channel . .
Direcciones Futuras
The compound has shown promising results in anticonvulsant activities, indicating its potential for further development and study in this area . Its application in the detection of carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach also suggests potential future directions .
Propiedades
IUPAC Name |
ethyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-2-21-15(19)4-3-7-18-16(20)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,2-4,7,10H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRBOVNLXIUQY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)
![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2428301.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2428302.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)
![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)


![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2428313.png)
